Welcome to the BenchChem Online Store!
molecular formula C11H13F2NO B8373808 3-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-ol

3-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-ol

Cat. No. B8373808
M. Wt: 213.22 g/mol
InChI Key: RZPNURHRNBRHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08188301B2

Procedure details

Preparation according to Example 26: 3-(3,4-difluorophenyl)-pyrrolidin-3-ol (1.32 g, 6.63 mmol), formic acid (19.2 mL), aqueous formaldehyde (40%, 17.2 mL). 60° C. for 24 h. Yield: 0.83 g. The amine was converted to the fumaric acid salt and recrystallized from methanol/diethyl ether/diisopropyl ether: M.p. 164-166° C.; MS m/z (relative intensity, 70 eV) 213 (M+, 7), 141 (10), 113 (10), 58 (43), 57 (bp).
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
19.2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:9]2([OH:14])[CH2:13][CH2:12][NH:11][CH2:10]2)[CH:5]=[CH:6][C:7]=1[F:8].C=O.[C:17](O)(=O)/C=C/C(O)=O>C(O)=O>[F:1][C:2]1[CH:3]=[C:4]([C:9]2([OH:14])[CH2:13][CH2:12][N:11]([CH3:17])[CH2:10]2)[CH:5]=[CH:6][C:7]=1[F:8]

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)C1(CNCC1)O
Step Two
Name
Quantity
17.2 mL
Type
reactant
Smiles
C=O
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)O)(=O)O
Step Five
Name
Quantity
19.2 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol/diethyl ether/diisopropyl ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
FC=1C=C(C=CC1F)C1(CN(CC1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.